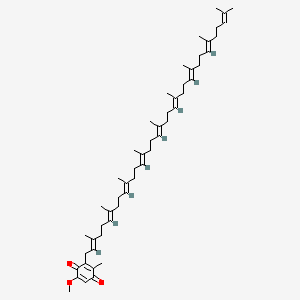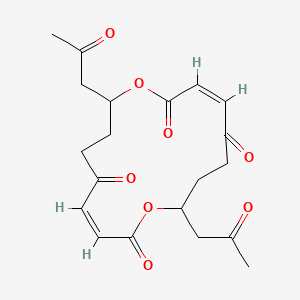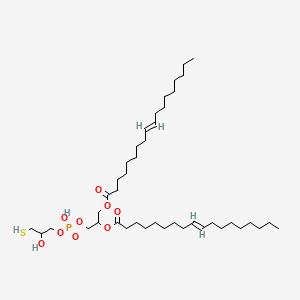
Tritium(1+)
カタログ番号 B1239919
分子量: 3.016049 g/mol
InChIキー: GPRLSGONYQIRFK-MNYXATJNSA-N
注意: 研究専用です。人間または獣医用ではありません。
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triton is nucleus of the (3)H atom.
科学的研究の応用
1. Environmental Tracing in Hydrology
- Tritium is a critical environmental tracer in isotope hydrology, essential for understanding groundwater and surface water dynamics. Its spatial and temporal distribution in various water types is a fundamental aspect of research in this field. Long-term tritium data in precipitation provide baseline information for different water types in Germany, aiding in environmental protection and research applications (Schmidt et al., 2020).
2. Studying Water Circulation Principles
- Tritium, as a water molecule constituent, is particularly useful for researchers studying water circulation in nature. Its increased application in hydrological and meteorological research, especially during the period of thermonuclear tests, has provided valuable insights into water cycling processes (Ferronsky & Polyakov, 2012).
3. Groundwater Tracing and Research
- In hydrogeological research, tritium serves as a natural radioactive tracer. For example, it has been used to study the Zagreb aquifer, revealing insights into groundwater flow and transport processes, influenced by tritium content variations due to nuclear power plant operations (Barešić et al., 2020).
4. Anthropogenic Tritium in Environmental Studies
- Tritium, released from the nuclear industry, garners significant attention due to its environmental behavior and potential health effects. Studies encompass various aspects including tritium resource management, environmental behavior, and radiation dose assessments, crucial for nuclear system safety (Nie et al., 2021).
5. Tritium Monitoring in Precipitation
- Monitoring tritium in precipitation, such as in Hanoi from 2011 to 2016, aids in understanding its role in the hydrological cycle. Such studies are essential for hydro-climate research and groundwater recharge dating (Anh et al., 2018).
6. Environmental Impact of Tritium
- Tritium's movement through the environment, such as in the Gulf of Finland, is crucial for understanding the impact of nuclear activities on ecosystems. Its indistinguishability from normal water makes it significant for assessing the effects of radioactive waste in various environments (Kulkova & Davidochkina, 2011).
7. Tritium Transport in Soil and Groundwater
- The study of tritium's multiphase transport in unsaturated porous media provides insights into its behavior in soils and groundwater, especially near nuclear activities. This research is key for understanding tritium diffusion and its environmental impact (Jiménez‐Martínez et al., 2012).
8. Tritium in Aquatic Food Chains
- Research on tritium transfer in aquatic food chains, especially in nuclear facility environments, is vital for understanding its biokinetic effects on both aquatic life and humans. This includes studies on organically bound tritium and its uptake in marine ecosystems (Melintescu & Galeriu, 2011).
9. Tritium in Fusion Reactor Materials
- Studies on tritium permeation characteristics in fusion reactors focus on minimizing environmental release. This involves research on barrier materials and their performance in radiation environments, crucial for fusion technology development (Causey et al., 2012).
10. Tritium Management in Nuclear Reactors
- Research on tritium production and permeation in high-temperature reactor systems addresses challenges in preventing environmental contamination. This includes modeling hydrogen permeation through metallic alloys and exploring mitigation strategies (Sabharwall et al., 2013).
特性
製品名 |
Tritium(1+) |
|---|---|
分子式 |
H+ |
分子量 |
3.016049 g/mol |
IUPAC名 |
triton |
InChI |
InChI=1S/p+1/i/hT |
InChIキー |
GPRLSGONYQIRFK-MNYXATJNSA-N |
異性体SMILES |
[3H+] |
SMILES |
[H+] |
正規SMILES |
[H+] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー



![(3R,4S,6R,7R,8S,8aS)-8-carbamoyl-5'-[2-(1-cyclohexenyl)ethynyl]-6-[2-(2-hydroxyethoxy)phenyl]-1,2'-dioxo-3,4-diphenyl-1'-spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]carboxylic acid 2-methoxyethyl ester](/img/structure/B1239837.png)

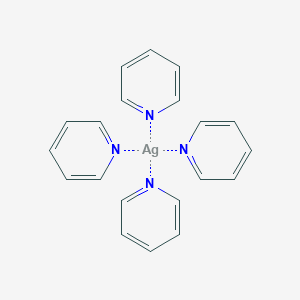
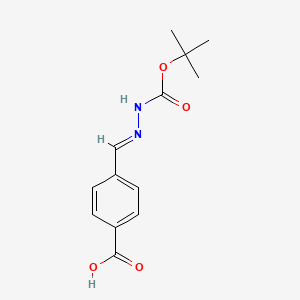
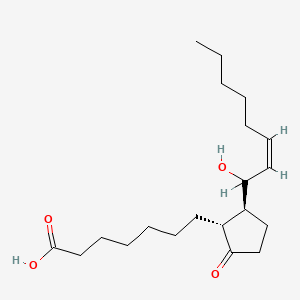
![4-(4-fluorophenyl)-3-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-2-propan-2-ylisoquinolin-1-one](/img/structure/B1239843.png)
